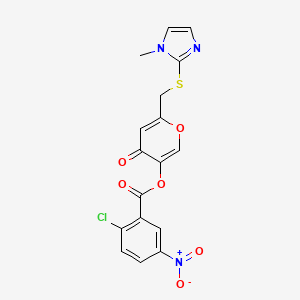
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a useful research compound. Its molecular formula is C17H12ClN3O6S and its molecular weight is 421.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a complex organic compound notable for its diverse biological activities. This compound features a unique structural composition that includes a pyran ring, imidazole moiety, and various substituents that enhance its potential pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C17H14ClN2O4S, with a molecular weight of approximately 378.82 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest in pharmacological research.
Antioxidant Activity
Research indicates that derivatives of compounds similar to 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran have demonstrated significant antioxidant properties. For instance, studies on related compounds revealed that they exhibit effective radical scavenging activities, which are essential in combating oxidative stress in biological systems .
Enzyme Inhibition
One of the prominent areas of investigation is the compound's inhibitory effects on specific enzymes, particularly mushroom tyrosinase. This enzyme plays a crucial role in melanin biosynthesis, and its inhibition can lead to applications in skin whitening and treatment of hyperpigmentation disorders.
Inhibitory Studies:
- A related compound demonstrated an IC50 value of 0.03 mM against monophenolase activity and 1.29 mM against diphenolase activity, indicating strong inhibitory potential compared to standard inhibitors like kojic acid (IC50 = 1.80 mM) .
| Compound | Monophenolase IC50 (mM) | Diphenolase IC50 (mM) |
|---|---|---|
| 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4H-pyran | 0.03 | 1.29 |
| Kojic Acid | 0.18 | - |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity, particularly against pathogenic bacteria and fungi. Similar compounds have shown varying degrees of effectiveness against common microbial strains, indicating that modifications to the imidazole or pyran moieties can enhance this activity.
Study on Tyrosinase Inhibition
A detailed study focused on the synthesis and evaluation of derivatives related to the target compound showed promising results in inhibiting mushroom tyrosinase. The kinetic analysis suggested that these compounds acted as noncompetitive inhibitors, providing insights into their mechanism of action .
Pharmacological Characterization
In vitro pharmacological characterization revealed that the compound exhibited selective binding to certain receptors, which could be beneficial for developing targeted therapies for conditions like cardiovascular diseases . This specificity is crucial for minimizing side effects associated with non-selective drugs.
Propiedades
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O6S/c1-20-5-4-19-17(20)28-9-11-7-14(22)15(8-26-11)27-16(23)12-6-10(21(24)25)2-3-13(12)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIENRZVNFHFVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













